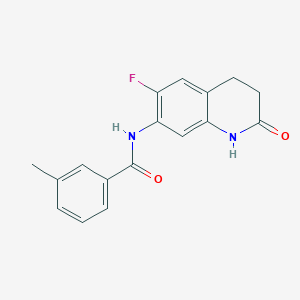
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide, also known as FQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FQ is a quinoline derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
作用机制
The mechanism of action of N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide is not fully understood, but it is believed to involve the inhibition of topoisomerase IIα, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide is able to induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer treatment, N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide has also been shown to have a range of other biochemical and physiological effects. N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the main advantages of using N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide in lab experiments is its high potency. N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide has been shown to be effective at very low concentrations, making it a cost-effective option for researchers. Additionally, N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide has a relatively low toxicity profile, which makes it a safer option than some other compounds that are used in scientific research. However, one limitation of using N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide is that it is not very soluble in water, which can make it difficult to work with in certain experimental setups.
未来方向
There are several potential future directions for research on N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide. One area of interest is in the development of N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide analogs that have improved solubility and potency. Additionally, further research is needed to fully understand the mechanism of action of N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide and to identify other potential targets for the compound. Finally, there is potential for N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide to be used in combination with other compounds to enhance its efficacy in cancer treatment.
合成方法
The synthesis of N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide involves a multistep process that requires a high degree of skill and precision. The starting material for the synthesis is 3-methylbenzoyl chloride, which is reacted with 6-fluoro-1,2-dihydro-2-oxoquinoline-3-carbaldehyde to form the intermediate product. This intermediate is then treated with ammonium acetate and acetic acid to yield the final product, N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide.
科学研究应用
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
属性
IUPAC Name |
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-10-3-2-4-12(7-10)17(22)20-15-9-14-11(8-13(15)18)5-6-16(21)19-14/h2-4,7-9H,5-6H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAABIQMRQFNSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C3CCC(=O)NC3=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511336.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511337.png)
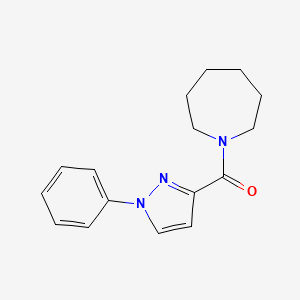
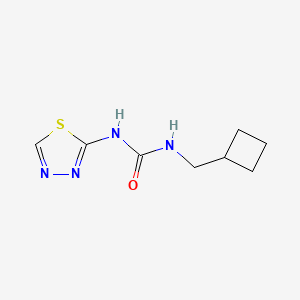
![N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511358.png)
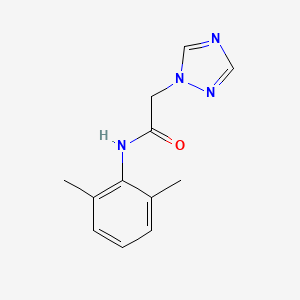
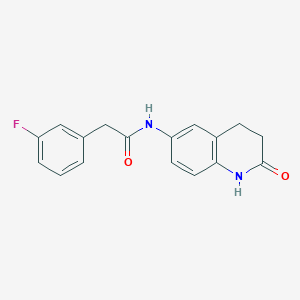
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7511369.png)
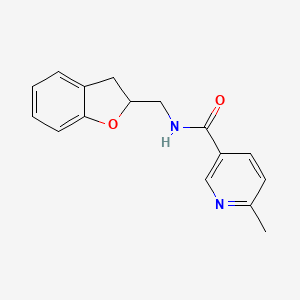
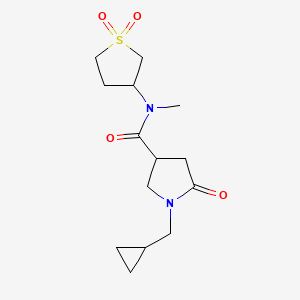
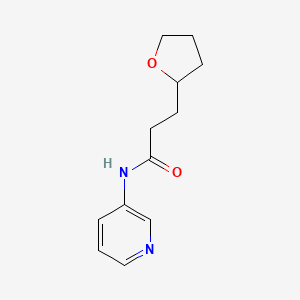
![1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7511393.png)

